1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including a pyrrole, oxadiazole, and triazole .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule as a whole may have a flat or nearly flat structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the exact arrangement of functional groups .Scientific Research Applications
Synthesis and Antimicrobial Activity
In Silico Approach and Microbial Investigation : A library of compounds was synthesized and characterized using various spectroscopic methods. These compounds exhibited promising drug-likeness properties and were investigated for their antibacterial, antifungal, and antimycobacterial activities. Among them, certain derivatives showed better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. Additionally, some compounds were identified as excellent antifungal and antibacterial agents (Pandya et al., 2019).
Antibacterial Activity of Pyrrolidine Derivatives : Derivatives bearing triazole, thiazole, and oxadiazole moieties synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine demonstrated excellent antibacterial activity against strains such as P. aeruginosa and L. monocytogenes. The activity was measured through MIC and MBC values, indicating their potential as effective antibacterial agents (Balandis et al., 2019).
High-throughput Synthesis
- Continuous Flow Reactor Synthesis : A high-throughput methodology was reported for the synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries using an integrated synthesis and purification platform. This approach allows for the rapid generation of chemical libraries, significantly decreasing the drug discovery cycle time (Bogdan & Wang, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-18-5-3-4-9(18)11-14-10(21-16-11)6-13-12(20)8-7-19(2)17-15-8/h3-5,7H,6H2,1-2H3,(H,13,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGMGAVWGQFVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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